Cas no 1805323-17-4 (5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine)

5-アミノ-3-(ジフルオロメチル)-2-フルオロ-4-ニトロピリジンは、高度にフッ素化されたピリジン誘導体であり、医薬品や農薬の中間体として重要な役割を果たします。その分子構造には、ジフルオロメチル基とニトロ基が含まれており、高い反応性と選択性を有しています。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できます。この化合物は、有機合成において多様な変換が可能であり、複雑な生物活性分子の構築に有用です。また、その結晶性や安定性も優れており、取り扱いが容易な点も特徴です。

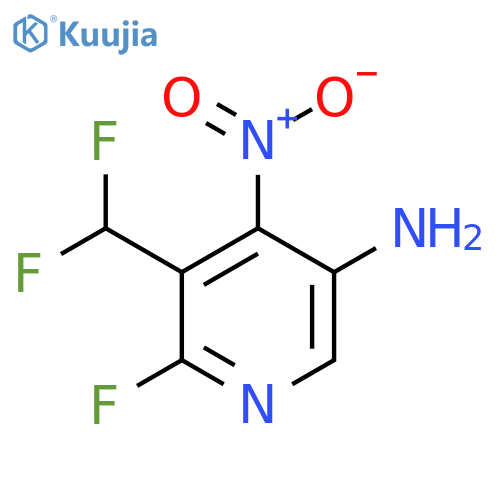

1805323-17-4 structure

商品名:5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine

CAS番号:1805323-17-4

MF:C6H4F3N3O2

メガワット:207.110071182251

CID:4855448

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine

-

- インチ: 1S/C6H4F3N3O2/c7-5(8)3-4(12(13)14)2(10)1-11-6(3)9/h1,5H,10H2

- InChIKey: IZSLAVOACVVDOV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC=C(C=1[N+](=O)[O-])N)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 223

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 1.6

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066971-1g |

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine |

1805323-17-4 | 97% | 1g |

$1,564.50 | 2022-04-01 |

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1805323-17-4 (5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量